molecular formula C12H20O4 B1310800 Di-tert-butyl fumarate CAS No. 7633-38-7

Di-tert-butyl fumarate

Cat. No.: B1310800
CAS No.: 7633-38-7
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-FPLPWBNLSA-N
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Description

Di-tert-butyl fumarate is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid, where both carboxyl groups are esterified with tert-butyl groups. This compound is known for its applications in polymer chemistry and its role as a monomer in the synthesis of various polymers.

Biochemical Analysis

Biochemical Properties

Di-tert-butyl fumarate plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with radical initiators such as 1,1′-azobisisobutyronitrile and benzoyl peroxide to form high molecular weight polymers . These interactions are essential for the formation of nonflexible rod-like polymers, which have various industrial applications. The compound’s ester tert-butyl groups on every main-chain carbon atom contribute to its unique biochemical properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the stiffness of polymer chains, which in turn impacts cellular functions . The presence of bulky substituents in this compound prevents internal rotations around the main-chain C-C bonds, leading to stiffer polymer chains compared to common vinyl polymers . This stiffness can influence cellular processes by altering the physical properties of the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with radical initiators and the subsequent formation of high molecular weight polymers. The compound undergoes radical polymerization, where the probability of meso addition increases with decreasing polymerization temperature . This process results in the formation of poly(tert-butoxycarbonylmethylene), a nonflexible rod-like polymer . The molecular interactions and the resulting polymer structure are crucial for the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to undergo degradation with the quantitative elimination of isobutene at elevated temperatures (180-190°C), leading to the formation of poly(fumaric acid) . This degradation process can impact the long-term effects of this compound on cellular functions, as the resulting products may have different biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of similar compounds, such as dimethyl fumarate, have been shown to cause significant toxicity and adverse effects . It is essential to determine the maximum tolerated dose and the effective dose range to understand the compound’s impact on animal models. Studies have indicated that the maximum effective dose of dimethyl fumarate in mice overlaps with the currently approved human-equivalent doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound undergoes metabolic reactions that can lead to the formation of different metabolites. For example, the oxidation of tert-butyl groups and the aromatic ring can result in the formation of metabolites such as 2,6-di-tert-butyl-4-hydroxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ester tert-butyl groups contribute to its solubility and distribution properties . Understanding the transport mechanisms and the factors influencing the compound’s localization and accumulation is essential for determining its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl fumarate can be synthesized through the esterification of fumaric acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.

    Reduction: Reduction of this compound can lead to the formation of di-tert-butyl succinate.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of di-tert-butyl succinate.

    Substitution: Formation of substituted fumarates or succinates.

Comparison with Similar Compounds

  • Diisopropyl fumarate
  • Dimethyl fumarate
  • Methyl tert-butyl fumarate

Comparison: Di-tert-butyl fumarate is unique due to the presence of bulky tert-butyl groups, which impart high thermal stability and rigidity to the resulting polymers. In contrast, compounds like dimethyl fumarate and diisopropyl fumarate have smaller ester groups, resulting in more flexible and less thermally stable polymers .

Properties

IUPAC Name

ditert-butyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41700-07-6
Record name 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41700-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes di-tert-butyl fumarate useful in polymer synthesis?

A1: this compound serves as a monomer in producing various polymers. Its structure allows for radical polymerization, yielding polymers like poly(this compound). [, , , ] This polymer can be further modified, for example, through pyrolysis, to obtain high molecular weight poly(fumaric acid). []

Q2: Can this compound be used to create polymers with specific properties?

A3: Yes, this compound can be copolymerized with other monomers to fine-tune the final polymer properties. For example, copolymerizing it with bis{3-[tris(trimethylsiloxy)silyl]propyl} fumarate yields polymers with excellent oxygen permeability. [] Furthermore, poly(silyl ester)s incorporating this compound exhibit self-crosslinking capabilities. [, ] This crosslinking enhances properties like glass transition temperature and thermal stability. [, ]

Q3: Are there alternative synthetic routes to poly(silyl ester)s containing this compound units?

A4: Research highlights a novel method for synthesizing poly(silyl ester)s using this compound. This method involves a condensation reaction with dichlorosilanes like 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane or 1,3-dichlorotetramethyldisiloxane. [, ] This approach offers several advantages, including catalyst-free and solvent-free conditions, easy removal of volatile tert-butyl chloride byproduct, and the ability to conduct polymerization at lower temperatures. [, ]

Q4: Beyond polymers, what other applications does this compound have?

A5: this compound acts as a substrate in organic synthesis, specifically in enantioselective 1,4-addition reactions. [] For example, rhodium-catalyzed asymmetric addition of arylboronic acids to this compound yields chiral 2-arylsuccinic esters, valuable intermediates in synthesizing optically active compounds. []

Q5: How do chemically amplified resists based on this compound work?

A6: Research explores using poly(this compound-co-styrene) containing an onium salt as a chemically amplified resist. [] Upon UV exposure and heating, this resist undergoes chemical changes, generating patterns with distinct polar and nonpolar regions. [] This property enables the selective binding of various molecules, such as fluorescent dyes or amines, paving the way for creating functional images. []

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